

An In-Depth Technical Guide to 2-Fluoro-4-iodo-5-methylpyridine

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Compound of Interest

Compound Name: 2-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B124746

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CAS Number: 153034-94-7

This technical guide provides a comprehensive overview of **2-Fluoro-4-iodo-5-methylpyridine**, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted kinase inhibitors.

Core Compound Data

2-Fluoro-4-iodo-5-methylpyridine is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis. The strategic placement of fluoro, iodo, and methyl groups on the pyridine ring imparts specific reactivity, making it a valuable precursor for complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.

Property	Value	Reference
CAS Number	153034-94-7	[1]
Molecular Formula	C ₆ H ₅ FIN	[1]
Molecular Weight	237.01 g/mol	
Appearance	White to light yellow powder or crystal	
Purity	Typically >98%	[1]
Synonyms	6-Fluoro-4-iodo-3-picoline	

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of **2-Fluoro-4-iodo-5-methylpyridine** is not readily available in public literature, a likely synthetic route can be extrapolated from established methods for analogous halogenated pyridines. A common approach involves a multi-step process starting from a more readily available pyridine derivative. The following protocol is a representative synthesis adapted from a patented method for a similar compound, 2-chloro-4-iodo-5-methylpyridine.

Hypothetical Synthesis of **2-Fluoro-4-iodo-5-methylpyridine**

This proposed synthesis starts from 2-fluoro-5-methylpyridine and proceeds through nitration, reduction, diazotization, and iodination.

Step 1: Nitration of 2-Fluoro-5-methylpyridine

- **Reaction:** 2-Fluoro-5-methylpyridine is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 2-fluoro-5-methyl-4-nitropyridine.
- **Procedure:** To a cooled solution of 2-fluoro-5-methylpyridine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred for several hours and then carefully quenched by pouring onto ice. The product is isolated by extraction and purified.

Step 2: Reduction of the Nitro Group

- **Reaction:** The nitro group of 2-fluoro-5-methyl-4-nitropyridine is reduced to an amino group to form 4-amino-2-fluoro-5-methylpyridine.
- **Procedure:** The nitro compound is dissolved in a suitable solvent like ethanol or acetic acid, and a reducing agent such as iron powder or tin(II) chloride is added. The mixture is heated and stirred until the reduction is complete. The product is then isolated after neutralization and extraction.

Step 3: Diazotization of the Amino Group

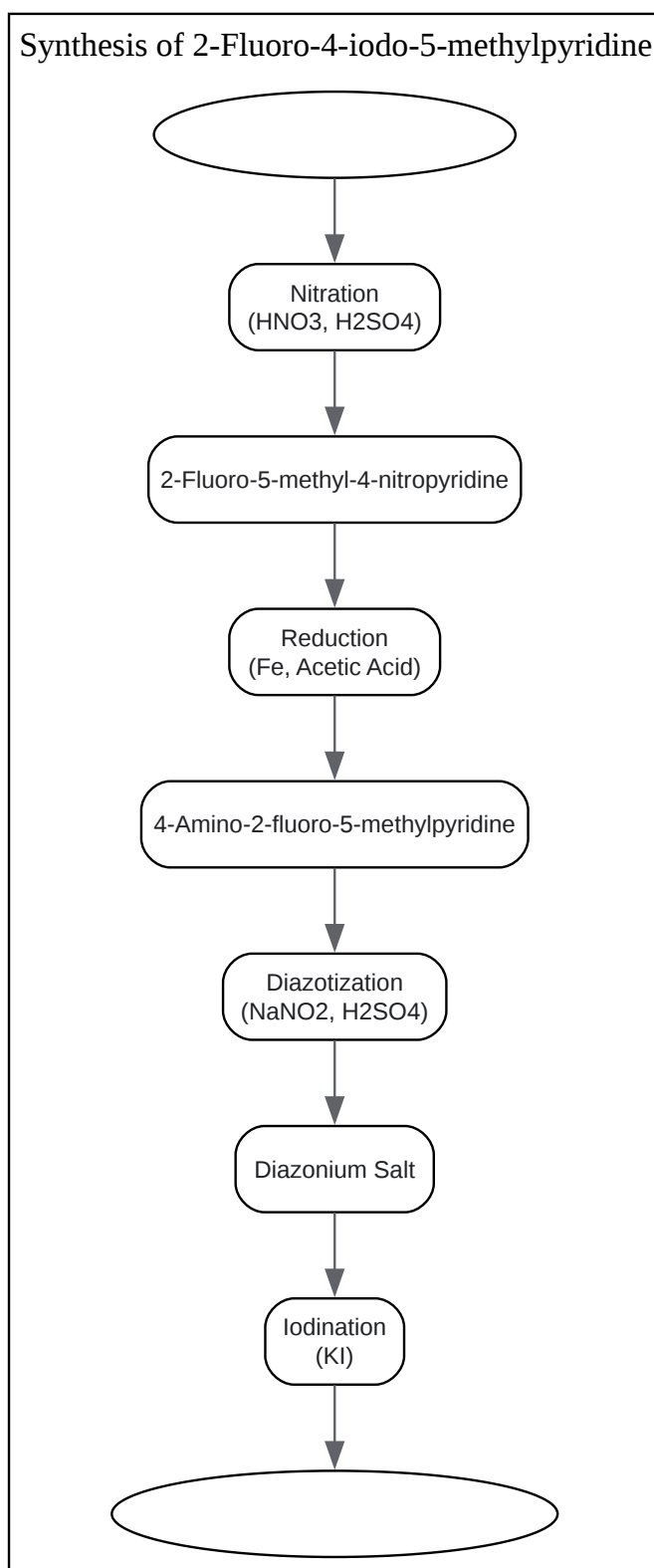
- **Reaction:** The amino group of 4-amino-2-fluoro-5-methylpyridine is converted to a diazonium salt.
- **Procedure:** The amino-pyridine is dissolved in an acidic solution (e.g., aqueous sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

Step 4: Iodination

- **Reaction:** The diazonium salt is reacted with an iodide source, such as potassium iodide, to yield the final product, **2-Fluoro-4-iodo-5-methylpyridine**.
- **Procedure:** A solution of potassium iodide in water is added to the cold diazonium salt solution. The reaction mixture is stirred and allowed to warm to room temperature. The desired iodo-compound precipitates and can be collected by filtration, followed by purification.

Experimental Workflow for Synthesis

Synthesis of 2-Fluoro-4-iodo-5-methylpyridine

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Caption: A plausible synthetic workflow for **2-Fluoro-4-iodo-5-methylpyridine**.

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

Halogenated pyridines are pivotal intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The iodo-substituent on **2-Fluoro-4-iodo-5-methylpyridine** is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl and heteroaryl groups. This versatility makes it a valuable starting material for creating libraries of potential kinase inhibitors.

Role in the Synthesis of a p38 MAPK Inhibitor (Hypothetical Example)

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation.^{[2][3][4][5]} Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making p38 MAPK a significant therapeutic target. Many p38 MAPK inhibitors feature a pyridine core that interacts with the hinge region of the kinase's ATP-binding pocket.

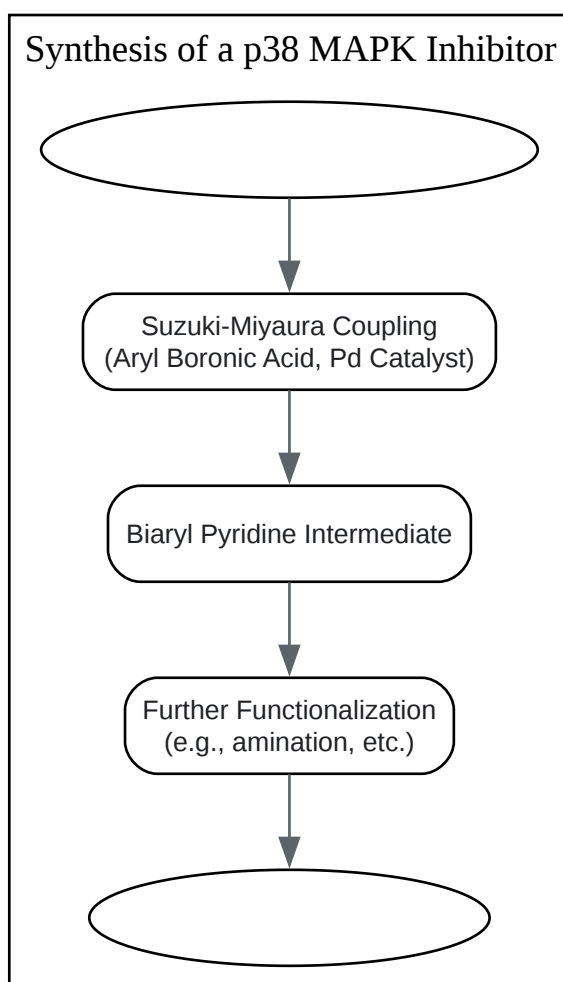
The following section outlines a hypothetical experimental protocol for the synthesis of a p38 MAPK inhibitor using **2-Fluoro-4-iodo-5-methylpyridine** as a key starting material.

Experimental Protocol: Suzuki-Miyaura Coupling

- Objective: To couple **2-Fluoro-4-iodo-5-methylpyridine** with a boronic acid to form a key biaryl intermediate for a p38 MAPK inhibitor.
- Materials:
 - **2-Fluoro-4-iodo-5-methylpyridine** (1.0 equiv)
 - Arylboronic acid (1.2 equiv)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
 - Base (e.g., K₂CO₃, 2.0 equiv)
 - Solvent (e.g., 1,4-dioxane/water mixture)

- Procedure:
 - To a reaction vessel, add **2-Fluoro-4-iodo-5-methylpyridine**, the arylboronic acid, and the base.
 - The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
 - The degassed solvent and the palladium catalyst are added.
 - The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by TLC or LC-MS.
 - Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography.

Experimental Workflow for Inhibitor Synthesis



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Caption: General workflow for synthesizing a p38 MAPK inhibitor.

Role in Signaling Pathways

As a precursor to kinase inhibitors, **2-Fluoro-4-iodo-5-methylpyridine** plays an indirect but crucial role in modulating cellular signaling pathways. The final inhibitor molecule, synthesized from this intermediate, is designed to bind to the ATP pocket of a target kinase, thereby blocking its activity and disrupting the downstream signaling cascade.

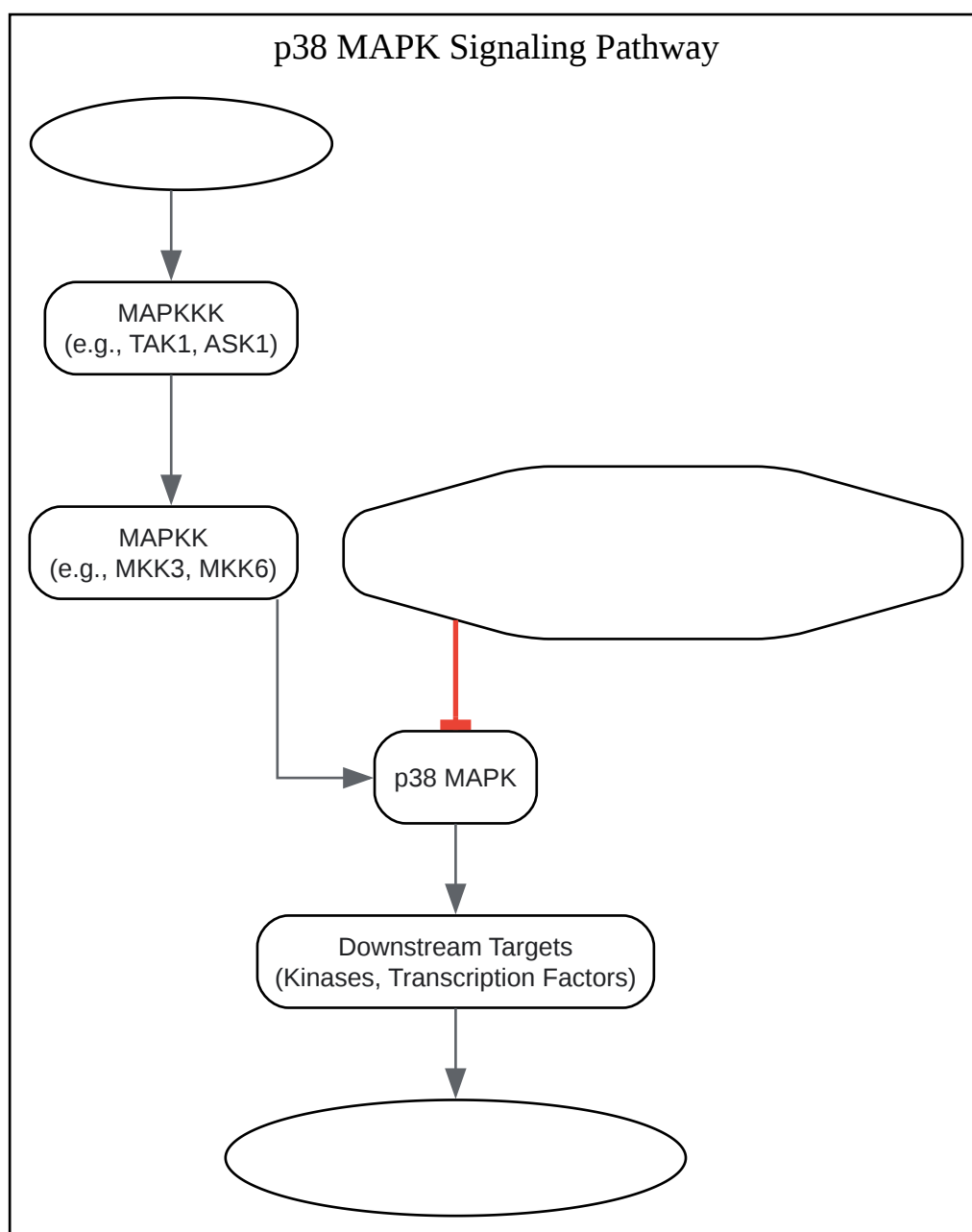
The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (e.g., MKK3, MKK6), and a p38 MAPK.^[4] This pathway is activated by

various extracellular stimuli, including stress and inflammatory cytokines. Once activated, p38 MAPK phosphorylates downstream substrates, including other kinases and transcription factors, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.[2][5]

Inhibition of the p38 MAPK Pathway

A competitive inhibitor synthesized from **2-Fluoro-4-iodo-5-methylpyridine** would occupy the ATP-binding site of p38 MAPK. This prevents the phosphorylation of p38's downstream targets, thus inhibiting the signaling cascade.



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Caption: Inhibition of the p38 MAPK signaling pathway.

A similar role as a precursor can be found in the synthesis of inhibitors for other kinase pathways, such as the Aurora kinase and PI3K/mTOR pathways, which are also critical in cancer cell proliferation and survival.^{[6][7][8][9][10]} The versatility of **2-Fluoro-4-iodo-5-**

methyipyridine in cross-coupling reactions makes it a valuable asset in the development of a wide range of targeted therapies.

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References

- 1. indiamart.com [indiamart.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. assaygenie.com [assaygenie.com]
- 6. apexbt.com [apexbt.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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